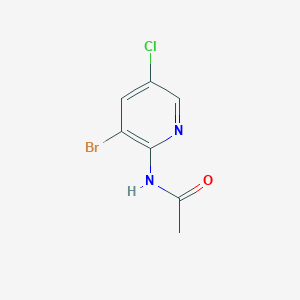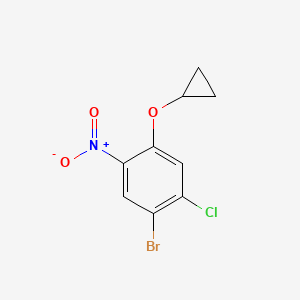
5-Bromo-3-isopropylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative with an isopropyl group at the 3-position and an amino group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by brominating 3-isopropylpyridin-2-amine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromo group using aryl boronic acids or boronic esters.
Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 5-bromo-3-isopropylpyridin-2-nitro.
Reduction: Reduction reactions can reduce the nitro group back to the amino group.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromo-3-isopropylpyridin-2-nitro
Reduction: this compound (reformed)
Substitution: Various substituted pyridines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methylpyridin-3-amine
3-Amino-2-bromopyridine
2-Amino-3-bromopyridine
Uniqueness: 5-Bromo-3-isopropylpyridin-2-amine is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to other brominated pyridines
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
5-bromo-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
JEJGUSRMRUYPCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)





![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)



